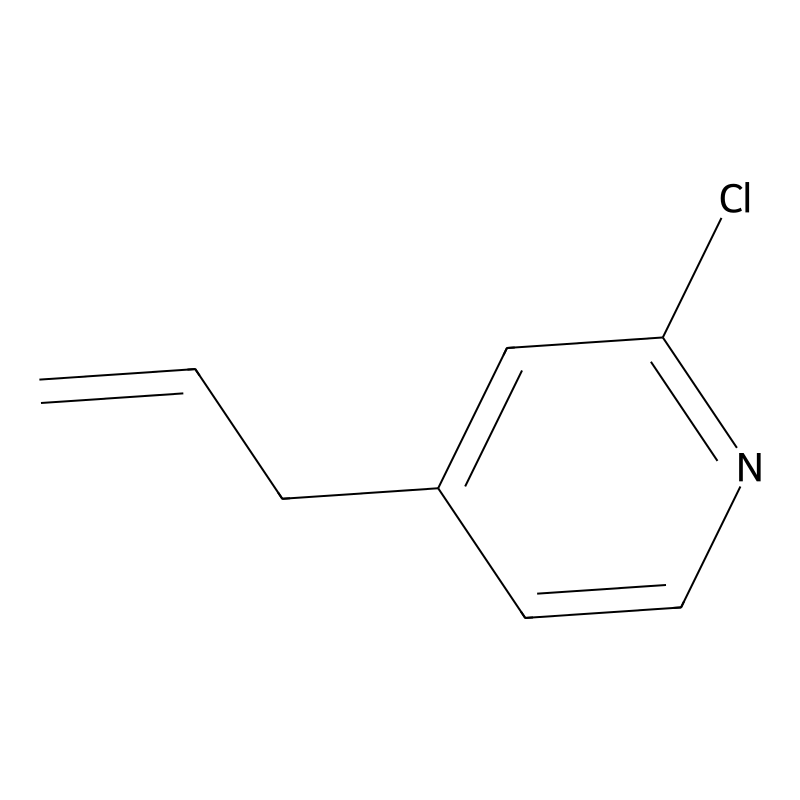

4-Allyl-2-chloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Regioselective Difunctionalization of Pyridines

Scientific Field: This research falls under the field of Organic Chemistry.

Application Summary: The study focuses on the regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates .

Experimental Procedure: The process involves the regioselective lithiation of 3-chloro-2-ethoxypyridine and a related 2-thio-derivative followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at −78 °C. This produces 3,4-pyridynes during heating to 75 °C .

Results: The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 led to various 2,3,4-trisubstituted pyridines .

Synthesis of 2-Chloropyridine

Scientific Field: This research is in the field of Chemical Synthesis.

Application Summary: The synthesis of 2-Chloropyridine involves combining pyridine with chlorine. When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine .

Experimental Procedure: 2-Choropyridine is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine. Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

Results: The result of this process is the production of 2-Chloropyridine, which is used in the agricultural business to produce fungicides and insecticides. In addition, it is used to produce antihistamines and antiarrythmics for medicinal use .

Phosphonium Salt Installation

Application Summary: The study focuses on the installation of heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles .

Results: The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .

Minisci-type Decarboxylative Alkylation

Scientific Field: This research is in the field of Organic Chemistry.

Application Summary: The study focuses on a simple maleate-derived blocking group for pyridines that enables exquisite control for Minisci-type decarboxylative alkylation at C-4 .

Experimental Procedure: The method is operationally simple and scalable, and is applied to access known structures in a rapid and inexpensive fashion .

Results: This method allows for inexpensive access to a broad range of valuable building blocks .

4-Allyl-2-chloropyridine is an organic compound characterized by its pyridine ring substituted with both an allyl group and a chlorine atom. The molecular formula for this compound is C₈H₈ClN, and it features a pyridine structure with the allyl group located at the 4-position and the chlorine atom at the 2-position of the ring. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles to form various derivatives.

- Allylic Reactions: The allyl group can participate in reactions such as allylic oxidation or rearrangement, which can yield a variety of functionalized products.

- Cross-Coupling Reactions: This compound can serve as a substrate in cross-coupling reactions with organometallic reagents, facilitating the formation of biaryl compounds or other complex structures .

Research indicates that pyridine derivatives, including 4-Allyl-2-chloropyridine, exhibit various biological activities. Some studies suggest that compounds with similar structures may possess antimicrobial, antifungal, or anti-inflammatory properties. The presence of both the chloropyridine and allyl moieties may enhance their interaction with biological targets, making them candidates for further pharmacological exploration.

The synthesis of 4-Allyl-2-chloropyridine can be achieved through several methods:

- Chlorination of Pyridine Derivatives: Starting from 4-Allylpyridine or other related pyridine derivatives, chlorination can be performed using reagents like phosphorus pentachloride or thionyl chloride.

- Allylation Reactions: Allylation of 2-chloropyridine using allyl halides in the presence of a base can yield 4-Allyl-2-chloropyridine.

- Metal-Catalyzed Cross-Coupling: Employing palladium-catalyzed cross-coupling methods can facilitate the introduction of the allyl group onto the pyridine ring .

4-Allyl-2-chloropyridine has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Given its potential biological activity, it may be explored for developing new therapeutic agents.

- Material Science: The compound could be utilized in creating functional materials or polymers due to its reactive sites.

Studies on the interactions of 4-Allyl-2-chloropyridine with various biological systems are essential for understanding its potential pharmacological effects. Research often focuses on:

- Binding Affinity: Evaluating how well this compound binds to specific enzymes or receptors.

- Mechanism of Action: Investigating how it exerts its biological effects at a molecular level.

- Toxicity Assessments: Understanding any potential toxic effects associated with its use .

Several compounds share structural similarities with 4-Allyl-2-chloropyridine, which can be compared based on their functional groups and biological activities:

The uniqueness of 4-Allyl-2-chloropyridine lies in its specific substitution pattern, which influences both its reactivity and potential applications compared to these similar compounds.

The synthesis of 4-allyl-2-chloropyridine begins with chlorination strategies for pyridine derivatives. Direct halogenation of pyridine remains a cornerstone method, where chlorine selectively substitutes at the 2-position due to electronic and steric factors. For example, gas-phase chlorination of pyridine at 350–400°C using chlorine and carbon tetrachloride as a diluent yields 2-chloropyridine as the primary product, with a reported selectivity of 56–82% depending on reaction conditions. Density functional theory (DFT) studies reveal that the activation energy for 2-chloropyridine formation (114.6 kJ/mol) is lower than for 3- or 4-substituted isomers, explaining the regioselectivity.

A two-step approach is often employed for 4-substituted pyridines:

- Nitrogen oxidation: Pyridine derivatives are first converted to N-oxides using hydrogen peroxide in acetic acid, enhancing electrophilicity at the 4-position.

- Etherification and halogenation: Subsequent reactions with allylating agents and chlorination steps yield 4-allyl-2-chloropyridine. For instance, 2-chloropyridine-N-oxide undergoes allylation followed by deoxygenation to install the allyl group.

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Pyridine chlorination | 375°C, Cl₂/CCl₄ | 56–82 |

| N-oxide formation | H₂O₂/AcOH, 80°C | 89 |

Palladium-Catalyzed Allylation Strategies

Palladium-mediated allylation enables precise installation of the allyl group at the 4-position. The reaction exploits π-allylpalladium intermediates generated from allyl carbonates or preformed N-allyl pyridinium salts. Key advancements include:

- Decarboxylative allylation: Alkylidene dihydropyridines, formed via soft enolization of 4-alkylpyridines, react with π-allylpalladium complexes. This method achieves 70–90% yields with linear-to-branched selectivity up to 10:1.

- Catalytic cycle: Pd(0) undergoes oxidative addition with N-allyl pyridinium salts, forming electrophilic (π-allyl)Pd(II) species. Nucleophilic attack by pyridylic anions completes the cycle, regenerating Pd(0).

The use of PPh₃ as a ligand and KOtert-Bu as a base optimizes catalytic efficiency, tolerating functional groups such as esters and nitriles.

N-Allyl Intermediate Formation in Heterocyclic Systems

N-Allyl intermediates serve as critical precursors in 4-allyl-2-chloropyridine synthesis. Their formation involves:

- Quaternization: Treatment of 2-chloropyridine with allyl halides forms N-allyl pyridinium salts.

- Base-induced elimination: Strong bases (e.g., KOtert-Bu) deprotonate the α-C–H bond, generating alkylidene dihydropyridines. These intermediates exhibit nucleophilic character at the 4-position.

The stability of these intermediates depends on substituents:

- Electron-withdrawing groups (e.g., Cl at C2) enhance stability by reducing electron density on the ring.

- Steric bulk at C3 or C5 positions minimizes undesired side reactions.

Heck Reaction-Based Approaches for Functionalization

The Heck reaction enables late-stage functionalization of 4-allyl-2-chloropyridine. Key applications include:

- Allylic alkylation: Pd-catalyzed coupling with aryl or vinyl halides introduces substituents at the allyl group. For example, reactions with iodobenzene yield 4-(cinnamyl)-2-chloropyridine derivatives.

- Ligand effects: Pyridine-based ligands (e.g., 2,6-lutidine) improve catalytic activity by stabilizing Pd intermediates. This approach achieves turnover numbers (TON) >100 in methanolysis reactions.

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Allyl-2-chloropyridine | Pd(OAc)₂/PPh₃ | 4-Styryl derivative | 78 |

| 4-Allyl-2-chloropyridine | Pd₂(dba)₃/Xantphos | 4-Propargyl derivative | 65 |